

Atto 680 NHS Ester: A Technical Guide to Spectroscopic Properties and Applications

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Compound of Interest

Compound Name: Atto 680 NHS ester

Cat. No.: B12057088

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This guide provides an in-depth overview of the spectroscopic properties and common applications of Atto 680 N-hydroxysuccinimidyl (NHS) ester, a fluorescent dye widely used for labeling biomolecules. Key data is presented in structured tables for clarity, and detailed experimental protocols are provided for core methodologies.

Core Spectroscopic and Photophysical Properties

Atto 680 is a red-emitting fluorescent label known for its strong absorption, high fluorescence quantum yield, and excellent photostability.^[1] As a zwitterionic dye, it carries a net neutral charge after conjugation to a biomolecule.^[1] The NHS ester reactive group allows for the covalent labeling of primary and secondary amines, such as those found on proteins (e.g., lysine residues) and amine-modified oligonucleotides.

The key quantitative characteristics of Atto 680 are summarized in the table below.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	680 - 681 nm	[2]
Emission Maximum (λ_{em})	697 - 705 nm	[3][4]
Molar Extinction Coefficient (ϵ_{max})	$1.25 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	
Fluorescence Quantum Yield (Φ)	30% (in aqueous solution)	[1]
Fluorescence Lifetime (τ)	1.7 - 1.8 ns	[2]
Correction Factor (CF260)	0.30	
Correction Factor (CF280)	0.17	

Table 1: Spectroscopic and Photophysical Data for Atto 680.

Experimental Protocols

Protein Labeling with Atto 680 NHS Ester

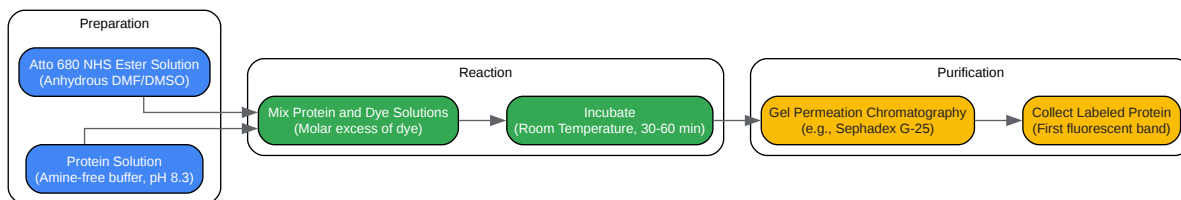
This protocol outlines the general procedure for conjugating **Atto 680 NHS ester** to proteins.

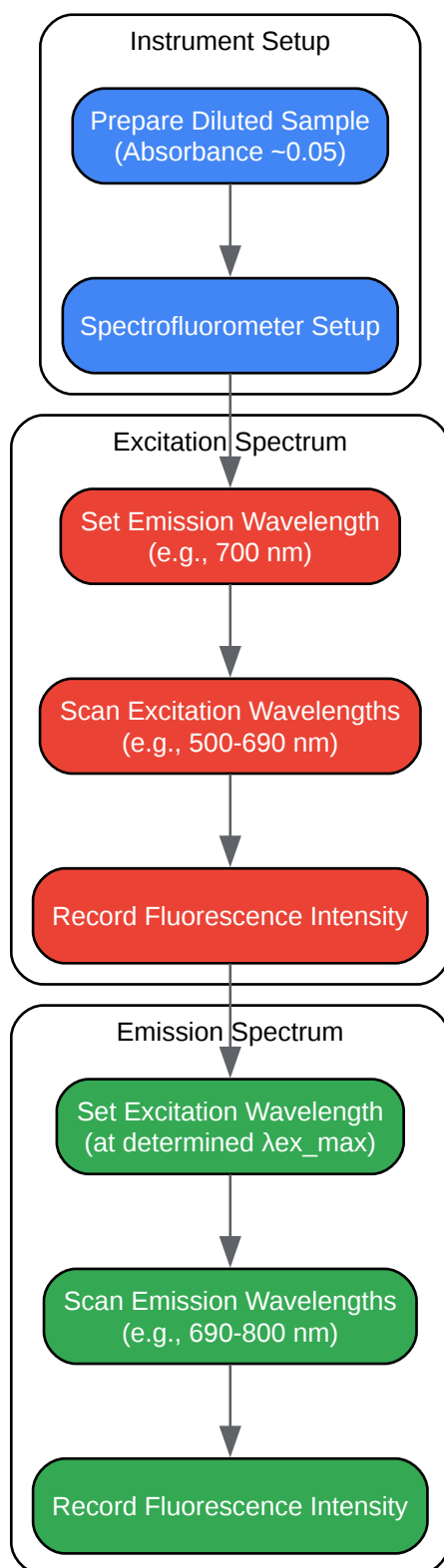
Materials:

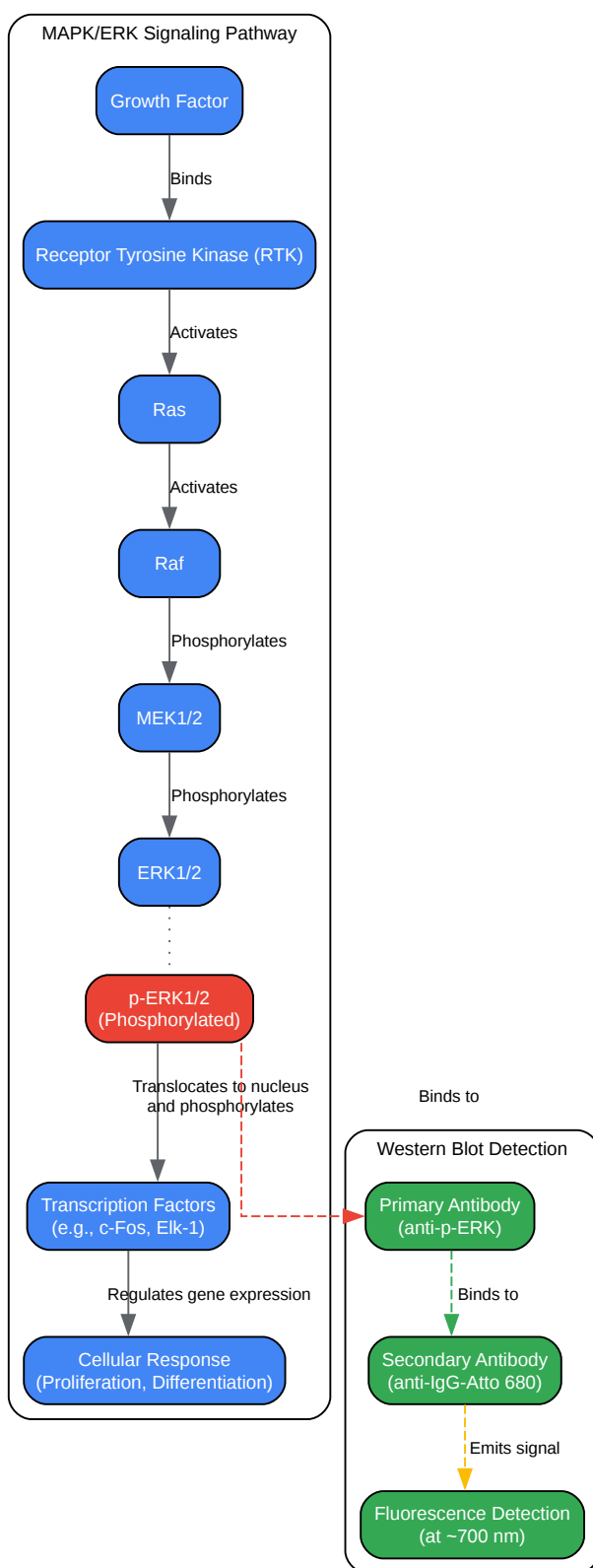
- Protein of interest (2 mg/mL in amine-free buffer)
- Atto 680 NHS ester**
- Amine-free, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Bicarbonate buffer (0.1 M, pH 8.3)
- Gel permeation chromatography column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.2

Procedure:

- Protein Preparation: Dissolve the protein in bicarbonate buffer at a concentration of 2 mg/mL. [\[1\]](#) Ensure the buffer is free of amine-containing substances like Tris or glycine. [\[1\]](#) If the protein is in an incompatible buffer, dialyze against 10-20 mM PBS first. [\[1\]](#)
- Dye Solution Preparation: Immediately before use, dissolve **Atto 680 NHS ester** in DMF or DMSO to a concentration of 2 mg/mL. [\[1\]](#)
- Conjugation Reaction: Add a twofold molar excess of the reactive dye solution to the protein solution. [\[1\]](#) For example, for an antibody, add 10 μ L of the dye solution to 1 mL of the protein solution. [\[1\]](#) Incubate the reaction for 30 to 60 minutes at room temperature with constant stirring. [\[1\]](#)
- Purification: Separate the labeled protein from unreacted dye using a gel permeation chromatography column equilibrated with PBS. [\[1\]](#) The first fluorescent band to elute is the labeled protein. [\[1\]](#)







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